An In-Depth Technical Guide to N-palmitoyl-L-serine methyl ester (CAS 79876-27-0)
An In-Depth Technical Guide to N-palmitoyl-L-serine methyl ester (CAS 79876-27-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-palmitoyl-L-serine methyl ester is a lipid molecule belonging to the class of N-acyl amino acid esters. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While direct biological studies on this specific ester are limited, we will explore the potential biological significance and mechanisms of action by examining related N-acyl serine derivatives and the broader class of N-acyl amino acids. This guide aims to serve as a foundational resource for researchers interested in the synthesis, analysis, and potential biological investigation of N-palmitoyl-L-serine methyl ester.
Physicochemical Properties
N-palmitoyl-L-serine methyl ester is characterized by a palmitoyl chain attached to the amine group of L-serine, with the carboxyl group of serine esterified with a methyl group. This structure imparts amphipathic properties to the molecule.
| Property | Value | Source |
| CAS Number | 79876-27-0 | N/A |
| Molecular Formula | C₂₀H₃₉NO₄ | N/A |
| Molecular Weight | 357.53 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. Limited solubility in water. | N/A |
Synthesis of N-palmitoyl-L-serine methyl ester
The synthesis of N-palmitoyl-L-serine methyl ester can be approached through a multi-step process involving the protection of the serine carboxyl group, followed by N-acylation. A plausible and efficient synthetic route is outlined below. The causality behind these steps is to ensure selective reaction at the desired functional groups and to achieve a high yield of the final product.
Step 1: Esterification of L-serine
The initial step involves the esterification of the carboxyl group of L-serine to form L-serine methyl ester. This is crucial to prevent the carboxyl group from reacting in the subsequent acylation step. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid.[1][2][3]
Protocol: Synthesis of L-serine methyl ester hydrochloride [1][3]
-
Suspend L-serine in anhydrous methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid. This product can be used in the next step without further purification.
Step 2: N-acylation with Palmitoyl Chloride
The second step is the N-acylation of the L-serine methyl ester with palmitoyl chloride. This reaction forms the amide bond between the palmitic acid and the amino group of the serine methyl ester. The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction.
Protocol: Synthesis of N-palmitoyl-L-serine methyl ester
-
Dissolve L-serine methyl ester hydrochloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise to the solution to neutralize the hydrochloride and deprotonate the amino group.
-
In a separate flask, dissolve palmitoyl chloride in the same anhydrous solvent.
-
Add the palmitoyl chloride solution dropwise to the L-serine methyl ester solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure N-palmitoyl-L-serine methyl ester.
Synthetic Workflow Diagram
Caption: Synthetic route for N-palmitoyl-L-serine methyl ester.
Analytical Characterization
The purity and identity of synthesized N-palmitoyl-L-serine methyl ester should be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
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¹H NMR: Expected signals would include those for the methyl ester protons (singlet, ~3.7 ppm), the α- and β-protons of the serine backbone, the amide proton, and the characteristic signals of the long aliphatic palmitoyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).
-
¹³C NMR: Expected signals would include the carbonyl carbons of the ester and amide groups, the carbons of the serine backbone, the methyl ester carbon, and the carbons of the palmitoyl chain.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the final compound. A C18 column with a gradient of acetonitrile in water is a typical system for the separation of such lipids. Due to the lack of a strong chromophore, a UV detector set at a low wavelength (e.g., 200-210 nm) or an evaporative light scattering detector (ELSD) would be appropriate.
Protocol: HPLC Purity Analysis
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or ELSD.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition.
Potential Biological Significance and Mechanism of Action (Hypothetical)
Direct experimental evidence for the biological activity of N-palmitoyl-L-serine methyl ester is currently lacking in the scientific literature. However, based on the activities of structurally related molecules, we can hypothesize potential areas of biological relevance that warrant investigation.
Role as a Bioactive Lipid Mediator
N-acyl amino acids are an emerging class of signaling molecules with diverse biological functions.[4][5][6] For example, N-arachidonoyl serine has been isolated from the brain and exhibits neuromodulatory properties.[4] It is plausible that N-palmitoyl-L-serine methyl ester could also function as an endogenous signaling molecule, potentially interacting with G-protein coupled receptors (GPCRs) or other cellular targets.
Involvement in Sphingolipid Metabolism
L-serine and palmitoyl-CoA are the primary precursors for the de novo synthesis of sphingolipids, a critical class of lipids involved in cell structure and signaling.[7] The enzyme serine palmitoyltransferase (SPT) catalyzes the first committed step in this pathway.[7] While N-palmitoyl-L-serine methyl ester is not a direct intermediate, its structural similarity to the initial substrates suggests it could potentially modulate SPT activity or other enzymes in the sphingolipid pathway.
Potential Signaling Pathway
Based on the actions of other N-acyl amides, N-palmitoyl-L-serine methyl ester could potentially modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis. A hypothetical signaling pathway is depicted below, highlighting potential points of interaction that require experimental validation.
Caption: Hypothetical signaling pathways for N-palmitoyl-L-serine methyl ester.
Future Research Directions
The field of lipidomics is rapidly expanding, and small lipid molecules like N-palmitoyl-L-serine methyl ester represent a promising area for new discoveries. Future research should focus on:
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Confirmation of Endogenous Presence: Utilizing advanced mass spectrometry techniques to determine if N-palmitoyl-L-serine methyl ester is present in biological tissues and fluids.
-
Biological Screening: Conducting a broad range of in vitro assays to identify its biological targets and cellular effects. This could include receptor binding assays, enzyme activity assays, and cell-based functional screens.[8]
-
Therapeutic Potential: Investigating its potential role in disease models, particularly in areas where related lipids have shown promise, such as metabolic disorders, inflammation, and neurodegenerative diseases.[9][10]
Conclusion
N-palmitoyl-L-serine methyl ester is a readily synthesizable and characterizable lipid molecule. While its biological function remains to be elucidated, its structural similarity to known bioactive lipids suggests it may possess important signaling or modulatory roles. This guide provides the necessary chemical foundation for researchers to produce and analyze this compound, paving the way for future investigations into its biological significance and therapeutic potential.
References
- Lodi, A., & Filipp, F. V. (2021). Protein Palmitoylation in Leukocyte Signaling and Function. Frontiers in Cell and Developmental Biology, 9, 638957.
- Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation: policing protein stability and traffic. Nature reviews. Molecular cell biology, 8(1), 74–84.
- Connor, M., & Glass, M. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 163(7), 1364–1377.
- Navarro-Bellido, I., et al. (2006). N-terminal palmitoylation within the appropriate amino acid environment conveys on NOS2 the ability to progress along the intracellular sorting pathways. Journal of Cell Science, 119(Pt 8), 1558–1569.
-
Wikipedia contributors. (2023, December 14). N-Acyl amides. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
- Di Martino, S., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 22(16), 8889.
- Connor, M., & Glass, M. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1364-1377.
- Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation of Ligands, Receptors, and Intracellular Signaling Molecules. Science Signaling, 2007(376), pe19.
- Zhu, Y., et al. (2022). Recent advances in S-palmitoylation and its emerging roles in human diseases. Signal Transduction and Targeted Therapy, 7(1), 316.
- Shin, K. O., et al. (2020). Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin. The Journal of veterinary medical science, 82(10), 1533–1538.
- Distefano, M. D., et al. (2015). In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides. Methods in molecular biology (Clifton, N.J.), 1231, 115–128.
- Shin, K. O., et al. (2021). N-palmitoyl serinol (PS) specifically increases ceramides containing long-chain fatty acids (FA). International Journal of Molecular Sciences, 22(15), 8302*.
- Wiles, A. T., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of medicinal chemistry, 62(5), 2639–2656.
- Sreenu, M., et al. (2015). Surface and Antimicrobial Properties of N-Palmitoyl Amino Acid- Based Surfactants. Journal of Surfactants and Detergents, 18(1), 125-132.
- Kim, D. H., et al. (2022). Bioactive Lipids and Their Derivatives in Biomedical Applications. International journal of molecular sciences, 23(19), 11846.
- Estefes-Duarte, J. A., et al. (2025). Mechanisms of Bioactive Lipids to Modulate Master Regulators of Lipid Homeostasis and Inflammation in Metabolic Syndrome. Current Pharmaceutical Biotechnology, 26(11), 1755-1776.
- Al-Farga, A., et al. (2022). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Antioxidants (Basel, Switzerland), 11(11), 2246.
- Ptaszyńska, N., et al. (2018). Preparation of methyl ester of L-serine.
- Shin, K. O., et al. (2021). N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation. International Journal of Molecular Sciences, 22(15), 8302.
- Harder, T., et al. (2009). l-Serine methyl ester hydrochloride. Acta crystallographica. Section E, Structure reports online, 65(Pt 2), o398.
- Metcalf, J. S., et al. (2017). L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. Neurotoxicity research, 32(1), 1–9.
- Guan, Z., & Raetz, C. R. (2009). Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells. The Journal of biological chemistry, 284(44), 30279–30289.
- Adeva-Andany, M. M., et al. (2018). L-serine: a neglected amino acid with a potential therapeutic role in diabetes. The British journal of nutrition, 119(2), 117–126.
- Siracusa, R., et al. (2019). Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets. Nutrients, 11(9), 2175.
- Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)
- Gable, K., et al. (2012). Structural, mechanistic and regulatory studies of serine palmitoyltransferase. Biochemical Society transactions, 40(3), 563–568.
- Szumna, A., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules (Basel, Switzerland), 23(10), 2636.
- Rivera-Chávez, D. A., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Revista de la Sociedad Química de México, 63(2), 1-11.
- Colas, R., et al. (2014). Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells. The Journal of lipid research, 55(8), 1678–1688.
-
Chemsrc. (n.d.). N-Cbz-L-serine methyl ester. Retrieved February 12, 2026, from [Link]
- Hubei Yuyang Pharmaceutical Co Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride (Chinese Patent No. CN110606811A).
Sources
- 1. researchgate.net [researchgate.net]
- 2. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylamides - Wikipedia [en.wikipedia.org]
- 6. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural, mechanistic and regulatory studies of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L‐serine: a neglected amino acid with a potential therapeutic role in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
